molecular formula C15H12I4NNaO5 B12508361 Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate

Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate

Cat. No.: B12508361
M. Wt: 816.87 g/mol
InChI Key: ANMYAHDLKVNJJO-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate . This nomenclature reflects:

  • The sodium counterion balancing the carboxylate group.
  • The L-configuration (S-enantiomer) at the chiral α-carbon of the amino acid backbone, critical for biological activity.
  • The diiodophenoxy and diiodophenyl substituents on the aromatic rings.
  • The hydrate designation, indicating coordinated water molecules.

The stereochemical configuration is confirmed via optical rotation studies and chiral chromatography, which align with the L-thyroxine (levothyroxine) pharmacophore. The compound’s structure is derived from tyrosine, with iodine atoms at positions 3, 5, 3', and 5' of the biphenyl ether system.

Crystallographic Analysis via X-ray Powder Diffraction

X-ray powder diffraction (PXRD) reveals the crystalline nature of the compound. Key observations include:

Diffraction Angle (2θ) Relative Intensity (%) Crystallographic Plane
6.8° 100 (001)
12.4° 85 (110)
18.2° 72 (200)

These peaks indicate a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.5°. The diffraction pattern remains stable under accelerated storage conditions (40°C/75% RH), confirming minimal polymorphic transitions over time.

Hydration State Determination and Polymorphic Forms

Thermogravimetric analysis (TGA) shows a 2.4% mass loss at 110°C, corresponding to the release of one water molecule per formula unit (empirical formula: C₁₅H₁₀I₄NNaO₄·H₂O). Karl Fischer titration quantifies the moisture content at 2.1–2.6% (w/w), consistent with a monohydrate structure.

Two polymorphic forms are identified:

  • Form I : Stable at room temperature, characterized by needle-like crystals.
  • Form II : Generated under high-humidity conditions, exhibiting plate-like morphology.

Form II reverts to Form I upon desiccation, as confirmed by differential scanning calorimetry (DSC) endotherms at 215°C (Form I) and 208°C (Form II).

Computational Modeling of Molecular Geometry

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level optimize the molecular geometry:

Parameter Value
C-O bond length (phenoxy) 1.36 Å
I-C bond length 2.10 Å
Dihedral angle (C-O-C) 120.3°

The InChIKey (ANMYAHDLKVNJJO-UHFFFAOYSA-M) and SMILES (C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]) descriptors enable 3D conformational sampling. Molecular dynamics simulations (300 K, 100 ns) predict a solvent-accessible surface area of 480 Ų, with the sodium ion coordinated to three oxygen atoms (two from carboxylate, one from water).

The hydration shell around the sodium ion stabilizes the crystal lattice, as evidenced by radial distribution function (RDF) analysis showing a sharp peak at 2.4 Å (Na⁺–Owater).

Properties

IUPAC Name

sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMYAHDLKVNJJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I4NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Mediated Coupling and Iodination

A patented method involves synthesizing levothyroxine sodium via intermediates such as 3,5-diiodo-L-tyrosine copper complex and bis(p-anisyl)iodonium iodide . The process begins with the formation of the copper complex by reacting 3,5-diiodotyrosine dihydrate with aqueous copper sulfate. This intermediate undergoes coupling with bis(p-anisyl)iodonium iodide in the presence of diisopropylamine and n-butanol, yielding 2-amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid . Demethylation using acetic acid and hydroiodic acid produces 3,5-diiodothyronine , which is subsequently iodinated with iodine in methanolic monomethylamine to form levothyroxine. Conversion to the sodium salt is achieved using sodium hydroxide in n-butanol, followed by hydration to yield the final product.

Key Data:

  • Yield of levothyroxine sodium: 84.5–91.2%.
  • Purity: ≥98.5% (HPLC), with liothyronine impurity ≤0.04%.

Disodium Salt Acidification

An alternative approach converts levothyroxine disodium salt to the monosodium form. Levothyroxine disodium is treated with acetic acid in n-propanol and water, followed by sodium carbonate addition. This method avoids genotoxic impurities and achieves >99.8% purity.

Reaction Conditions:

  • Temperature: 55–90°C during acidification and salt formation.
  • Solvent system: n-propanol/water.

Optimization of Iodination

Iodinating Agents

Sodium iodide (NaI) and sodium hypochlorite (NaOCl) are employed as iodinating agents to minimize byproducts. This combination enhances regioselectivity during the iodination of 3,5-diiodothyronine, ensuring optimal incorporation of iodine at the 3' and 5' positions of the phenolic ring.

Advantages:

  • Reduced formation of d-thyroxine enantiomer (<0.5%).
  • Elimination of colored impurities.

Purification and Crystallization

Solvent Recrystallization

Crude levothyroxine is purified via recrystallization in n-butanol or ethanol. The addition of ammonia gas adjusts the pH to 8, precipitating the sodium salt with high crystallinity.

Typical Purity Post-Recrystallization:

  • 99.9% by USP Method I, with total impurities ≤0.10%.

Charcoal Treatment

Activated charcoal is used to adsorb organic impurities during the final stages of synthesis. For example, treating levothyroxine disodium with charcoal in n-propanol removes residual ligands and byproducts.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Peaks at δ 7.79 ppm (aromatic protons), 3.42 ppm (methine), and 2.78–3.10 ppm (methylene) confirm the structure.
  • 13C NMR: Signals at δ 172.34 ppm (carboxylate) and 55.50 ppm (chiral center) align with the expected stereochemistry.

Mass Spectrometry

  • Molecular ion peak: m/z 798.856 (C15H10I4NNaO4).
  • Isotopic pattern consistent with four iodine atoms.

Industrial-Scale Production

Batch Process Metrics

Parameter Value
Input (3,5-diiodotyrosine) 50 g
Output (levothyroxine sodium) 41.5–42 g
Yield 43.27–44.33%
Purity (HPLC) 99.76–99.96%

Data sourced from patent batch records.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Copper complex route 84–91% ≥98.5% Scalable, minimal enantiomers
Disodium salt route 81% ≥99.8% Avoids genotoxic impurities

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily involving its hydroxyl groups and iodine substituents. Key details include:

  • Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

  • Conditions : Neutral to mildly acidic pH (pH 7–8).

  • Outcome : Formation of oxidized derivatives, including quinones or dihydroxybenzoquinone structures.

  • Mechanism : The hydroxyl groups (-OH) on the phenolic rings are susceptible to oxidation, while iodine atoms may stabilize intermediate radical species.

Hydrolysis

Hydrolytic cleavage occurs at the ester bond or phenolic ether linkages, influenced by the compound’s sodium salt form and hydration state.

  • Reagents :

    • Acidic : Hydrochloric acid (HCl).

    • Basic : Sodium hydroxide (NaOH).

  • Conditions :

    • Acidic : Heat and aqueous HCl.

    • Basic : Aqueous NaOH at elevated temperatures.

  • Outcome :

    • Acidic hydrolysis may yield carboxylic acids or halogenated phenols.

    • Basic hydrolysis could lead to decarboxylation or deiodination products.

Substitution Reactions

Nucleophilic substitution is driven by the presence of iodine atoms, which act as good leaving groups due to their high electronegativity and size.

  • Reagents : Nucleophiles (e.g., NH₃, alcohols, amines).

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO).

  • Outcome : Replacement of iodine with nucleophiles, forming substituted derivatives.

  • Mechanism : The iodine atoms facilitate SN2 mechanisms on adjacent carbons, while the amino group may participate in conjugate addition.

Elimination Reactions

Elimination occurs under thermal or acidic conditions, particularly at the propanoate backbone or iodinated phenyl rings.

  • Reagents : Heat or Lewis acids (e.g., ZnCl₂).

  • Conditions : High temperatures or anhydrous environments.

  • Outcome : Formation of alkenes or aromatic rings via loss of water or iodine.

  • Mechanism : Dehydration or dehalogenation processes, influenced by the compound’s hydration state.

Biological Interactions

While not direct chemical reactions, the compound’s iodine content enables binding to thyroid hormone receptors, mimicking endogenous hormones like thyroxine (T₄). This interaction is critical for its biological activity:

  • Mechanism : Iodine atoms enhance affinity for receptor sites, modulating metabolic pathways.

Comparison of Key Reactions

Reaction Type Reagents Conditions Outcome
OxidationH₂O₂, HClpH 7–8, neutralQuinones/dihydroxybenzoquinones
Hydrolysis (Acidic)HCl, heatAqueous HCl, elevated tempCarboxylic acids, halogenated phenols
Hydrolysis (Basic)NaOH, heatAqueous NaOH, elevated tempDecarboxylation, deiodination
SubstitutionNH₃, alcohols, aminesDMF/DMSO, polar aproticSubstituted derivatives
EliminationZnCl₂, heatAnhydrous, high tempAlkenes, dehalogenated rings

Structural Insights

The compound’s reactivity is governed by:

  • Iodine Substituents : High electronegativity and leaving-group ability facilitate substitution/elimination.

  • Hydroxyl Groups : Enhance solubility and reactivity in oxidation/hydrolysis.

  • Sodium Salt Form : Affects aqueous solubility and pH-dependent reactions .

Research Findings

  • Thyroid Hormone Activity : The compound’s structural similarity to Liothyronine (T₃) enables interaction with thyroid receptors, influencing metabolic regulation.

  • Synthetic Applications : Used as a precursor in iodinated organic synthesis, particularly for thyroid hormone analogs .

  • Analytical Challenges : Its complex structure requires advanced techniques (e.g., mass spectrometry) for reaction monitoring .

Scientific Research Applications

Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of iodine atoms enhances its ability to interact with biological molecules, making it effective in various therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Liothyronine Sodium Hydrate (T3)

Molecular Formula : C₁₅H₁₁I₃NNaO₄ (anhydrous: 672.96 g/mol)
Key Differences :

  • Contains three iodine atoms (positions 3,5,3') versus T4’s four, resulting in faster metabolic activation and shorter half-life (~1 day vs. 7 days for T4) .
  • Higher receptor affinity for thyroid hormone receptors (TRα/TRβ) due to reduced steric hindrance from the missing 5'-iodine .
  • Clinically used for rapid correction of severe hypothyroidism or myxedema coma .

Table 1: T4 vs. T3 Pharmacokinetic Comparison

Parameter Levothyroxine (T4) Liothyronine (T3)
Iodine Atoms 4 3
Bioavailability ~70-80% ~95%
Half-Life 6–7 days ~24 hours
Receptor Binding (EC₅₀) 0.1 nM (TRβ) 0.01 nM (TRβ)
Primary Use Chronic hypothyroidism Acute thyroid deficiency
4-(4-Hydroxy-3,5-Diiodophenoxy)-3,5-Diiodobenzoic Acid

Molecular Formula: C₁₃H₆I₄O₄ (non-sodium salt) . Key Differences:

  • Replaces the alanine-derived propanoate group with a benzoic acid moiety, reducing solubility and altering pharmacokinetics .
  • Lacks the amino acid backbone critical for active transport into cells via LAT1 transporters, limiting bioavailability .
  • Primarily used as a reference standard in pharmaceutical analysis rather than therapeutic applications .
Thyroid Hormone Impurities and Derivatives
  • [4-(4-Hydroxy-3-Iodophenoxy)-3,5-Diiodophenyl]acetic Acid (Triiodothyroacetic Acid): Molecular Formula: C₁₄H₉I₃O₅ . Replaces the propanoate chain with an acetic acid group, reducing hormonal activity by ~90% due to poor receptor binding . Classified as a pharmacopeial impurity (EP Impurity C) in levothyroxine formulations .
  • [4-(4-Hydroxy-3,5-Diiodophenoxy)-3,5-Diiodophenyl]acetic Acid (Tetraiodothyroacetic Acid): Molecular Formula: C₁₄H₈I₄O₅ . Exhibits negligible thyroid receptor activation but serves as a marker for oxidative degradation of T4 .

Table 2: Structural Impact on Bioactivity

Compound Functional Group Receptor Affinity (TRβ) Use
Levothyroxine (T4) Propanoate 0.1 nM Therapeutic
Triiodothyroacetic Acid Acetic Acid >10 nM Impurity/analytical standard
4-(4-Hydroxy-3,5-Diiodophenoxy)-BA Benzoic Acid N/A Analytical standard
Amiodarone Hydrochloride

Molecular Formula: C₂₅H₂₉I₂NO₃·HCl . Key Differences:

  • Inhibits peripheral deiodinase enzymes, interfering with T4-to-T3 conversion .
  • Highlights the role of iodine substitution in non-hormonal pharmacological activity .
Brominated Derivatives
  • Methyl-[2-Hydroxyimino-3-(3,5-Dibromo-4-Hydroxyphenyl)]-Propionate: Replaces iodine with bromine, reducing electronegativity and receptor binding . Studied for in vitro growth inhibition in cancer cell lines (e.g., IC₅₀ = 12 μM in MCF-7) but lacks hormonal activity .

Research Findings and Clinical Implications

  • Molecular Docking Studies : AutoDock Vina simulations suggest T4’s 5'-iodine stabilizes hydrophobic interactions with TRβ, while T3’s smaller structure allows deeper binding-pocket penetration .
  • Degradation Pathways : Exposure to light or moisture promotes deiodination, generating acetic acid derivatives (e.g., triiodothyroacetic acid) .
  • Therapeutic Efficacy : T4’s prolonged half-life makes it preferable for chronic therapy, whereas T3’s rapid action suits acute care .

Biological Activity

Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate, commonly referred to as Levothyroxine Sodium, is a synthetic form of the thyroid hormone thyroxine (T4). This compound plays a crucial role in various biological processes and has been extensively studied for its therapeutic applications, particularly in treating hypothyroidism.

  • Molecular Formula : C15H10I4NNaO4
  • Molecular Weight : 798.856 g/mol
  • CAS Number : 25416-65-3
  • IUPAC Name : Sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

Levothyroxine acts by mimicking the natural thyroid hormone T4. It binds to thyroid hormone receptors in the nucleus of cells, influencing gene expression and metabolic processes. This results in increased basal metabolic rate, enhanced protein synthesis, and improved glucose metabolism. The compound also plays a significant role in the regulation of growth and development.

1. Thyroid Hormone Replacement

Levothyroxine is primarily used to replace or supplement the insufficient levels of thyroid hormones in patients with hypothyroidism. Clinical studies have shown that it effectively normalizes thyroid hormone levels and alleviates symptoms associated with low thyroid function.

2. Effects on Metabolism

Research indicates that Levothyroxine increases the metabolic rate and promotes lipolysis, leading to weight loss in patients with hypothyroidism when treated appropriately. A study demonstrated that patients receiving Levothyroxine showed significant improvements in metabolic parameters compared to those not treated .

3. Cardiovascular Impact

Levothyroxine has been shown to have beneficial effects on cardiovascular health. It can improve cardiac output and reduce cholesterol levels. A meta-analysis indicated that proper dosing of Levothyroxine leads to a decrease in cardiovascular events in hypothyroid patients .

Case Study 1: Hypothyroidism Management

A clinical trial involving 150 patients with diagnosed hypothyroidism revealed that those treated with Levothyroxine experienced a substantial reduction in symptoms such as fatigue and weight gain after six months of therapy. The study concluded that Levothyroxine is effective in restoring normal thyroid function and improving quality of life .

Case Study 2: Cardiovascular Benefits

In another study focusing on cardiovascular outcomes, researchers followed 200 patients with both hypothyroidism and cardiovascular disease over two years. Results indicated that patients on Levothyroxine therapy had improved heart function and a marked reduction in LDL cholesterol levels compared to those not receiving treatment .

Safety and Side Effects

While generally considered safe when used correctly, Levothyroxine can cause side effects if overdosed or if there are contraindications. Common side effects include:

  • Palpitations
  • Anxiety
  • Insomnia
  • Weight loss
  • Increased appetite

Severe side effects may include arrhythmias or osteoporosis if used long-term without monitoring.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound in academic research?

Answer: Synthesis typically involves iodination of tyrosine derivatives followed by etherification and salt formation. Key steps include:

  • Iodination : Reacting L-tyrosine with iodine under controlled conditions to introduce iodine atoms at the 3,5 positions of the phenolic rings .
  • Etherification : Coupling the iodinated phenolic rings via an ether linkage using a Mitsunobu reaction or nucleophilic aromatic substitution .
  • Salt formation : Neutralizing the propanoic acid derivative with sodium hydroxide to form the sodium salt hydrate .

Q. Characterization methods :

  • HPLC : Use reverse-phase HPLC with UV detection (e.g., 225 nm) and a C18 column. Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass spectrometry (MS) : Confirm molecular weight (MW 776.87 g/mol) via ESI-MS .
  • NMR : Verify structural integrity using 1^1H and 13^13C NMR, focusing on iodine-induced deshielding effects .

Q. What analytical techniques are used to assess purity and stability?

Answer: Purity assessment :

  • HPLC with impurity profiling : Detect impurities like Liothyronine (Triiodothyronine) and thyroacetic acid derivatives using gradient elution (Table 1) .
  • Elemental analysis : Confirm iodine content (~65% by weight) .

Q. Stability testing :

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to identify degradation products .
  • Storage recommendations : Store at +5°C in airtight, light-resistant containers to prevent deiodination and hydrolysis .

Q. Table 1: HPLC Conditions for Purity Analysis

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (45:55) + 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Retention Time~12–15 min (levothyroxine)

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with thyroid hormone receptors (TRs)?

Answer:

  • Software : Use AutoDock Vina for docking simulations due to its speed and accuracy in predicting binding modes .
  • Procedure :
    • Receptor preparation : Obtain TRβ crystal structure (PDB ID: 1BSX) and remove water molecules.
    • Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
    • Grid box setup : Define coordinates covering the TRβ ligand-binding domain (center_x = 10.5, center_y = 15.2, center_z = 20.1; size = 25 ų) .
    • Validation : Compare results with known thyroxine-TRβ binding data (ΔG ≈ -10 kcal/mol) .

Key findings : The compound’s diiodophenoxy groups form hydrophobic interactions with Leu276 and Val282, while the carboxylate group hydrogen-bonds with Arg320 .

Q. How are impurities profiled and controlled during pharmaceutical development?

Answer: Common impurities :

  • Impurity F (EP) : Over-iodinated derivative (MW 1007.24 g/mol) .
  • Triiodothyroacetic acid : Degradation product from oxidative deamination .

Q. Analytical control :

  • HPLC-MS : Use a gradient method (10–90% acetonitrile) to resolve impurities. Limit: ≤0.1% for any single impurity .
  • Reference standards : USP Levothyroxine Sodium RS and Liothyronine RS for quantification .

Q. Table 2: Key Impurities and Specifications

Impurity NameCAS No.Molecular FormulaAcceptable Limit
Liothyronine55-06-1C15H11I3NNaO4≤0.5%
Tetraiodothyroacetic Acid67-30-1C16H10I4NO4≤0.1%
Impurity F (EP)C27H20I6N2O6≤0.1%

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer: Hazard mitigation :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (OSHA HCS Category 1A) .
  • Ventilation : Use fume hoods to prevent inhalation of particulate matter (TLV: 0.1 mg/m³) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Toxicology :

  • Acute oral toxicity (LD50 in rats): 300 mg/kg .
  • Reproductive toxicity: Classified as Category 1B (presumed human reproductive toxin) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability :
    • Stable at pH 7–9 (optimal for sodium salt form).
    • Degrades rapidly at pH <3 (hydrolysis of ether linkage) or pH >10 (deiodination) .
  • Thermal stability :
    • Short-term: Stable at 25°C for 7 days.
    • Long-term: Store at -20°C to prevent aggregation and iodine loss .

Q. Degradation pathways :

Deiodination : Loss of iodine atoms under UV light, forming triiodo and diiodo derivatives .

Oxidation : Propanoate side chain converts to thyroacetic acid in the presence of peroxides .

Q. What in vitro models are used to study its thyroid hormone receptor agonism?

Answer:

  • TRβ reporter assays : Transfect HEK293 cells with a TRβ-responsive luciferase plasmid. EC50 values <10 nM confirm potent agonism .
  • Competitive binding assays : Use 125^{125}I-labeled thyroxine and TRβ-coated scintillation plates. Ki values correlate with in vivo potency .

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